5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide
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Overview
Description
Scientific Research Applications
5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those related to proton pump inhibitors like omeprazole.
Industry: The compound is employed in the production of specialty chemicals and advanced materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide typically involves the acetylation of 5-hydroxymethyl-2,3-dimethyl-4-chloropyridine N-oxide. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines .
Mechanism of Action
The mechanism of action of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide involves its interaction with specific molecular targets. The acetoxymethyl group can undergo hydrolysis to release the active hydroxymethyl group, which can then participate in various biochemical pathways. The N-oxide moiety can also interact with enzymes and proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5,6-dimethyl-3-pyridinemethanol 3-Acetate 1-Oxide: This compound shares a similar structure and is used in similar applications.
5-Hydroxymethyl-2,3-dimethyl-4-chloropyridine N-oxide: This is a precursor in the synthesis of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide.
Uniqueness
This compound is unique due to its specific acetoxymethyl group, which provides distinct reactivity and functionality compared to its analogs. This makes it particularly valuable in the synthesis of specialized metabolites and pharmaceutical intermediates .
Properties
IUPAC Name |
(4-chloro-5,6-dimethyl-1-oxidopyridin-1-ium-3-yl)methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6-7(2)12(14)4-9(10(6)11)5-15-8(3)13/h4H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPWKVGMLBEXFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C[N+](=C1C)[O-])COC(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675510 |
Source
|
Record name | (4-Chloro-5,6-dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159976-98-3 |
Source
|
Record name | 3-Pyridinemethanol, 4-chloro-5,6-dimethyl-, 3-acetate, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159976-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-5,6-dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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